Cas no 1049389-99-2 (N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1049389-99-2x500.png)
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide
- SR-01000921820
- SR-01000921820-1
- F5265-0373
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
- AKOS024504349
- N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
- 1049389-99-2
-
- インチ: 1S/C17H22ClN3O2S2/c1-14-2-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-15(18)4-6-16/h2-7,19H,8-13H2,1H3
- InChIKey: QPDUXXJXLPEMAV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)N1CCN(CCNS(C2=CC=C(C)S2)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 399.0841970g/mol
- どういたいしつりょう: 399.0841970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5265-0373-3mg |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-2mg |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-75mg |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-5μmol |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-1mg |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-20μmol |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-2μmol |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-5mg |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-10mg |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5265-0373-40mg |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide |
1049389-99-2 | 40mg |
$140.0 | 2023-09-10 |
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide 関連文献
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamideに関する追加情報
Introduction to N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide (CAS No. 1049389-99-2)
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1049389-99-2, belongs to a class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates several key features, including a piperazine moiety, a thiophene ring, and a sulfonamide group, which collectively contribute to its unique chemical and pharmacological properties.
The< strong>piperazine moiety is a heterocyclic amine that is widely recognized for its role in the development of various therapeutic agents. Its presence in N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide suggests potential interactions with biological targets such as enzymes and receptors. Specifically, the piperazine ring can engage in hydrogen bonding and ionic interactions, making it an attractive scaffold for drug design. Recent studies have highlighted the importance of piperazine derivatives in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases.
The< strong>thiophene ring is another critical component of this compound, contributing to its aromaticity and stability. Thiophenes are five-membered heterocyclic compounds that are commonly found in natural products and pharmaceuticals. They are known for their ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter activity. In particular, thiophene derivatives have been extensively studied for their potential applications in antiviral and anticancer therapies. The incorporation of a methyl group at the 5-position of the thiophene ring in N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide may enhance its metabolic stability and bioavailability.
The< strong>sulfonamide group is a functional moiety that is widely used in medicinal chemistry due to its ability to enhance binding affinity and selectivity towards biological targets. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The sulfonamide group in N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide is positioned at the 2-position of the thiophene ring, which may optimize its interaction with target proteins or enzymes. This strategic placement could enhance the compound's pharmacological efficacy by improving its binding affinity and reducing off-target effects.
The< strong>4-chlorophenyl substituent attached to the piperazine ring adds another layer of complexity to the structure of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide. Chloroaromatic compounds are known for their ability to modulate enzyme activity and receptor binding. The presence of a chlorine atom at the para position relative to the piperazine nitrogen can influence the electronic properties of the molecule, thereby affecting its biological activity. This substitution pattern has been explored in various drug candidates and has shown promise in enhancing drug-like properties such as solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide and its biological targets. These studies have revealed that the compound can bind to multiple protein targets with high affinity, suggesting potential therapeutic applications across various disease areas. For instance, preliminary computational studies have indicated that this compound may interact with enzymes involved in neurotransmitter synthesis and metabolism, making it a candidate for treating neurological disorders.
In addition to its structural complexity, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide exhibits interesting pharmacokinetic properties. The presence of multiple functional groups allows for diverse chemical modifications, which can be exploited to optimize absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. These modifications are crucial for developing drug candidates that exhibit favorable pharmacokinetic behavior and minimal side effects.
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve reaction efficiency but also minimize unwanted byproducts, ensuring a more sustainable approach to drug development.
The potential applications of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide extend beyond traditional therapeutic areas. Emerging research suggests that this compound may have applications in regenerative medicine and tissue engineering due to its ability to modulate cellular signaling pathways involved in cell growth and differentiation. Furthermore, its structural features make it a versatile scaffold for developing novel antimicrobial agents against resistant bacterial strains.
In conclusion, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide (CAS No. 1049389-99-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>piperazine,< strong>thiophene,andsulfonamidemoieties, contribute to its diverse biological activities. Recent advancements in computational chemistry and synthetic methodologies have further enhanced our understanding of this compound's pharmacological properties and potential therapeutic applications.
1049389-99-2 (N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-5-methylthiophene-2-sulfonamide) 関連製品
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